Grgdspc

Übersicht

Beschreibung

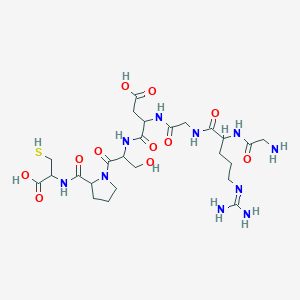

GRGDSPC is a peptide that consists of seven amino acids . It is a thiolated cell adhesion peptide and is considered an ideal novel targeted non-viral gene delivery vector . It is easy to synthesize, highly efficient, and has low cytotoxicity .

Synthesis Analysis

The synthesis of GRGDSPC is performed on a solid-phase batch peptide synthesizer . It is easy to synthesize and has high efficiency .

Molecular Structure Analysis

The molecular formula of GRGDSPC is C25H42N10O11S . The sequence of the peptide is Gly-Arg-Gly-Asp-Ser-Pro-Cys .

Chemical Reactions Analysis

GRGDSPC is conjugated to acrylated dextran via a thiol-acrylate reaction to regulate the interactions of human mesenchymal stem cells (hMSCs) with the photocrosslinkable hydrogels .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Gene Delivery Vector

GRGDSPC has been identified as an ideal targeted non-viral gene delivery vector due to its ease of synthesis, high efficiency, and low cytotoxicity. It can be used to deliver genetic material into cells in a controlled manner .

Re-endothelialization

The peptide has been used to enhance re-endothelialization of decellularized pancreatic scaffolds, improving coverage with human umbilical vein endothelial cells (HUVECs) for potential use in organ transplantation and repair .

Endothelial Cell Proliferation

It promotes the adhesion and proliferation of endothelial cells on decellularized valve leaflets, which is crucial for heart valve engineering .

Stem Cell Regulation

GRGDSPC is conjugated to acrylated dextran to regulate the interactions of human mesenchymal stem cells (hMSCs) with photocrosslinkable hydrogels, which is important for tissue engineering applications .

Surface Modification

The peptide has been used for surface modification of biomaterials to enhance cell adhesion, which is fundamental in developing medical implants and scaffolds .

Functional Endothelialization

It binds to pancreatic scaffolds facilitating HUVEC proliferation and functional endothelialization, which is essential for creating functional vascular grafts .

Wirkmechanismus

Target of Action

GRGDSPC, a 7-amino acid peptide, is a thiolated cell adhesion peptide . It primarily targets integrin receptors on the cell surface . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signalling, and cell cycle .

Mode of Action

GRGDSPC interacts with its targets (integrins) through a specific binding process. The peptide is conjugated to acrylated dextran via a thiol-acrylate reaction, which allows it to regulate the interactions of human mesenchymal stem cells (hMSCs) with the photocrosslinkable hydrogels . This interaction leads to changes in cell behavior, primarily influencing cell adhesion and potentially impacting cell migration, proliferation, and differentiation .

Biochemical Pathways

Given its role in cell adhesion, it is likely that grgdspc impacts pathways related to cell-matrix interactions and intracellular signaling cascades triggered by these interactions .

Result of Action

The primary result of GRGDSPC’s action is the modulation of cell adhesion. By interacting with integrin receptors, GRGDSPC can influence the way cells adhere to each other and their surrounding environment . This can have significant effects on cell behavior and function, potentially influencing processes such as cell migration, proliferation, and differentiation .

Action Environment

The action of GRGDSPC can be influenced by various environmental factors. For example, the presence of other ECM components, the physical properties of the environment (such as stiffness or topography), and the presence of other signaling molecules can all impact the effectiveness of GRGDSPC in modulating cell adhesion . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of GRGDSPC .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-[(1-carboxy-2-sulfanylethyl)carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N10O11S/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPKIOQCZVIMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N10O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Grgdspc | |

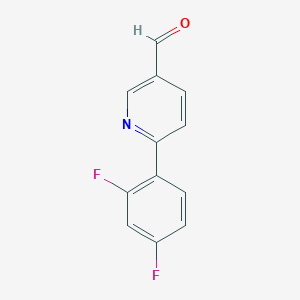

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)

![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)